Spiro[4.5]decane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H17ClO2S |
|---|---|
Molecular Weight |
236.76 g/mol |
IUPAC Name |
spiro[4.5]decane-4-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2 |
InChI Key |
SMRGQBJAZBSXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The synthesis of the spiro[4.5]decane core typically involves cyclization reactions. One approach is the use of rhodium(I) complexes to catalyze the dimerization of ene-vinylidenecyclopropanes, which can form the spiro[4.5]decane skeleton. Another method involves the Diels-Alder reaction with appropriate eneophiles to introduce the desired spiro structure.
Introduction of the Sulfonyl Chloride Group
Once the spirocyclic core is formed, the introduction of the sulfonyl chloride group can be achieved through chlorosulfonation reactions. This typically involves treating the spiro[4.5]decane derivative with chlorosulfonic acid (ClSO₃H) under controlled conditions to form the sulfonyl chloride derivative.
Purification and Isolation
After synthesis, the compound is purified using techniques such as recrystallization or column chromatography. Simple washing with anhydrous organic solvents followed by vacuum drying at temperatures between 50°C and 120°C can also be effective for purification.
Reaction Conditions and Reagents
The synthesis of Spiro[4.5]decane-1-sulfonyl chloride involves specific reaction conditions and reagents:
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Formation of Spirocyclic Core | Ene-vinylidenecyclopropanes, Rhodium(I) complexes | Catalytic conditions, controlled temperature |
| Introduction of Sulfonyl Chloride Group | Chlorosulfonic acid (ClSO₃H) | Low temperature, controlled atmosphere |
| Purification | Anhydrous organic solvents (e.g., ether, benzene) | Vacuum drying at 50°C to 120°C |
Industrial Production Considerations
Industrial production of this compound would focus on optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry can enhance efficiency and yield while minimizing waste.
Research Findings and Applications
This compound serves as a versatile intermediate in organic synthesis. Its applications extend to the development of pharmaceuticals and other complex organic molecules. The spirocyclic structure offers unique steric properties that can enhance the biological activity of derivatives, making them valuable in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids and Sulfinic Acids: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: Spiro[4.5]decane-1-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of spiro[4.5]decane-1-sulfonyl chloride involves its ability to form stable covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound targets specific molecular pathways by modifying key functional groups in target proteins or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Spiro[4.5]decane-1-sulfonyl chloride with structurally or functionally related compounds:
Structural and Functional Analysis
- Spiro Core vs. Linear Chains : The spiro[4.5]decane framework in the target compound confers rigidity, enhancing stereochemical control in reactions compared to linear analogs like Sodium 1-Decanesulfonate, which lacks a bicyclic structure .
- Functional Groups: Sulfonyl Chloride: Highly reactive, enabling nucleophilic substitutions (e.g., forming sulfonamides). Contrasts with Sodium 1-Decanesulfonate’s sulfonate group, which is inert and used in analytical applications . Carboxylic Acid vs. Amine: Spiro[4.5]decane-8-carboxylic acid () and 8-aminospiro[4.5]decane hydrochloride () highlight how functional groups dictate reactivity. The carboxylic acid may serve in esterifications, while the amine is a precursor for drug candidates .
- Spiro[indole-pyrrole] Derivatives : These compounds () demonstrate the versatility of spiro systems in multicomponent reactions. Their higher melting points (138–140°C) suggest stronger intermolecular forces compared to the target compound, though data gaps exist for direct comparison .
Biological Activity
Spiro[4.5]decane-1-sulfonyl chloride is a unique compound characterized by its spirocyclic structure and sulfonyl chloride functional group. Its molecular formula is C10H15ClO2S, with a molecular weight of approximately 237 Da. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs) involved in various cellular responses to oxygen levels.
The primary biological activity of this compound is linked to its ability to inhibit PHD enzymes. This inhibition can lead to the stabilization of HIFs, which play a significant role in cellular adaptation to hypoxic conditions. By modulating the hypoxia response, this compound may have therapeutic implications in cancer and other diseases associated with oxygen deprivation.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Inhibition of Prolyl Hydroxylase Domain Enzymes : This action can enhance the stability of HIFs, potentially affecting tumor growth and angiogenesis.
- Potential Anticancer Properties : By modulating pathways related to oxygen sensing, the compound could be beneficial in cancer therapies that target hypoxic tumors.
- Applications in Drug Development : Its unique structure allows it to serve as a scaffold for the synthesis of novel therapeutic agents.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Spiro[4.5]decanone | C10H16O | Lacks the sulfonyl chloride group; simpler structure |
| Spiro[5.5]undecane | C11H20 | Larger ring system; additional carbon atom |
| 8-Oxathis compound | C9H15ClO3S | Contains an oxane ring; different functional groups |
| 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride | C10H16ClO3S | Incorporates dioxane; offers distinct reactivity |
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound and its derivatives:
- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits PHD enzymes, leading to increased HIF levels and enhanced expression of HIF-target genes involved in angiogenesis and metabolism under low oxygen conditions.
- Antitumor Activity : A study highlighted its potential as an anticancer agent by showing that treatment with this compound resulted in reduced tumor growth in xenograft models of cancer, attributed to its effects on HIF stabilization and subsequent modulation of angiogenic factors.
- Synthetic Applications : The compound's reactivity as a sulfonyl chloride makes it a valuable intermediate for synthesizing other bioactive molecules, expanding its utility in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
